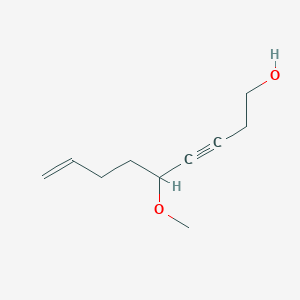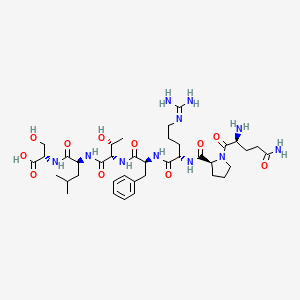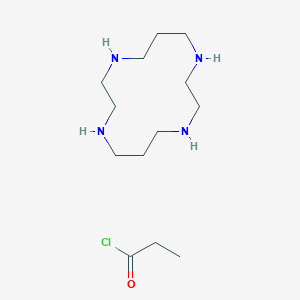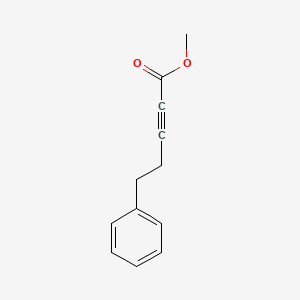![molecular formula C16H21NO B14222202 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide CAS No. 828252-52-4](/img/structure/B14222202.png)
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is an organic compound characterized by its unique structure, which includes a cyclohexene ring, a phenylethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with (1R)-1-phenylethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to maximize the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, hydroxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohex-1-en-1-one derivatives or phenylacetic acid.
Reduction: Formation of cyclohex-1-en-1-ylamine or phenylethylamine derivatives.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)ethan-1-amine
- ®-5-(Prop-1-en-2-yl)cyclohex-2-enone
- 1-Cyclohex-1-en-1-ylbenzene
Uniqueness
2-(Cyclohex-1-en-1-yl)-N-[(1R)-1-phenylethyl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
828252-52-4 |
|---|---|
Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(15-10-6-3-7-11-15)17-16(18)12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)/t13-/m1/s1 |
InChI Key |
ZZABACABEZAFSK-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-2-sulfanylbenzamide](/img/structure/B14222121.png)
![1-[Phenyl(pyrrolidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14222130.png)
![16-Sulfanyl-N-[3-(trimethoxysilyl)propyl]hexadecanamide](/img/structure/B14222132.png)



![Carbamic acid, [1-(aminothioxomethyl)cyclopropyl]-, phenylmethyl ester](/img/structure/B14222160.png)

![Cyclopentanone, 2-methyl-2-[2-(4-nitrophenyl)-2-oxoethyl]-, (2S)-](/img/structure/B14222172.png)

![(2R)-2-Benzyl-1-[(3,3-dimethylbutoxy)carbonyl]azetidine-2-carboxylate](/img/structure/B14222176.png)
![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)

